tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate is unique due to its specific structural features and the presence of the isopropylamino group, which imparts distinct chemical and biological properties compared to other azetidine derivatives .
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 3-[1-(propan-2-ylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-9(2)14-10(3)11-7-15(8-11)12(16)17-13(4,5)6/h9-11,14H,7-8H2,1-6H3 |
InChI Key |
YZJXUMKOGLLFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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